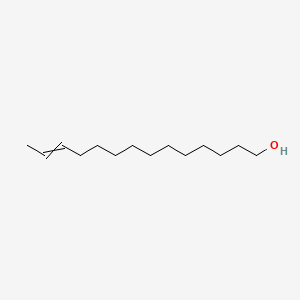
12-Tetradecen-1-ol, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Tetradecen-1-ol, (E)-: is an organic compound with the molecular formula C14H28O . It is a long-chain unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the 12th and 13th carbon atoms in the E-configuration (trans). This compound is often used in the synthesis of pheromones and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 12-Tetradecen-1-ol, (E)- involves the Grignard reaction. This process typically starts with the reaction of a suitable alkyl halide with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to produce the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-tetradecene followed by oxidation. This two-step process first adds borane (BH3) to the double bond, forming an organoborane intermediate.
Industrial Production Methods: Industrial production of 12-Tetradecen-1-ol, (E)- often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the E-isomer.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Tetradecen-1-ol, (E)- can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C
Substitution: Acetic anhydride, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 12-Tetradecenal, 12-Tetradecenoic acid
Reduction: Tetradecane
Substitution: 12-Tetradecenyl acetate
Scientific Research Applications
Chemistry: 12-Tetradecen-1-ol, (E)- is used as an intermediate in the synthesis of various pheromones, which are crucial for studying insect behavior and developing pest control methods .
Biology: In biological research, this compound is used to study the biochemical pathways involved in pheromone production and reception in insects.
Medicine: While not directly used as a therapeutic agent, derivatives of 12-Tetradecen-1-ol, (E)- are explored for their potential in drug development, particularly in designing molecules that can modulate biological pathways.
Industry: In the industrial sector, 12-Tetradecen-1-ol, (E)- is used in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of surfactants and lubricants .
Mechanism of Action
The mechanism of action of 12-Tetradecen-1-ol, (E)- primarily involves its role as a pheromone precursor. In insects, it is converted into active pheromones through enzymatic processes. These pheromones bind to specific receptors on the antennae of other insects, triggering behavioral responses such as mating or aggregation .
Comparison with Similar Compounds
Z-12-Tetradecen-1-ol: The Z-isomer of 12-Tetradecen-1-ol, which has the double bond in the cis configuration.
11-Tetradecen-1-ol, (E)-: Another alkenol with the double bond between the 11th and 12th carbon atoms in the E-configuration.
9,12-Tetradecadien-1-ol, (Z,E)-: A dienol with two double bonds in the Z and E configurations.
Uniqueness: 12-Tetradecen-1-ol, (E)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its E-configuration makes it more stable and less reactive compared to its Z-isomer, making it preferable for certain industrial applications.
Properties
IUPAC Name |
tetradec-12-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,15H,4-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFLRVTYVLZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337634 |
Source


|
| Record name | 12-Tetradecen-1-ol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70711-49-8 |
Source


|
| Record name | 12-Tetradecen-1-ol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
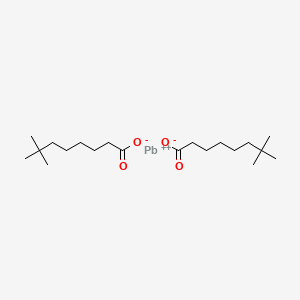
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)

![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


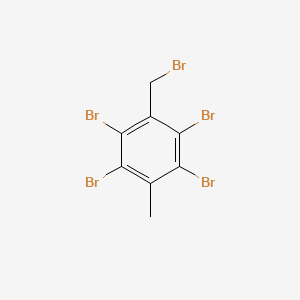

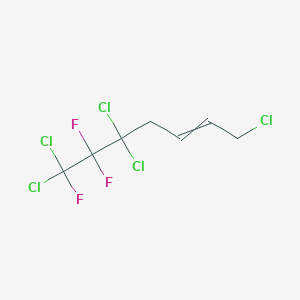

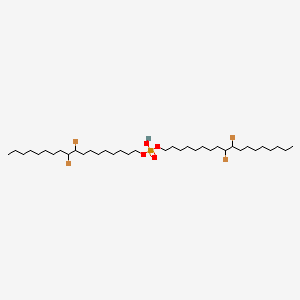
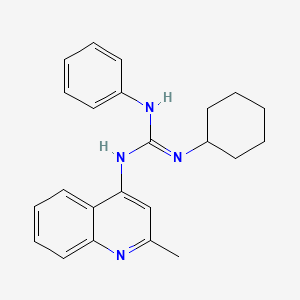
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
